C6 NBD-Sphingosine, beta-D-lactosyl
Overview
Description
C6 NBD-Sphingosine, beta-D-lactosyl is a fluorescently labeled fatty acid sphingolipid membrane probeThis compound is used in various scientific research applications due to its unique properties and structure .
Mechanism of Action
Target of Action
The primary target of C6 NBD-Sphingosine, beta-D-lactosyl is the cell membrane. It is a fluorescently labeled fatty acid sphingolipid membrane probe . The compound interacts with the lipid bilayer of the cell membrane, providing a means to study membrane dynamics and properties.
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of the cell membrane. The compound’s fluorescent properties, with an excitation of 460 nm and emission of 534 nm , allow it to be detected and tracked, providing valuable information about membrane behavior and characteristics.
Preparation Methods
The synthesis of C6 NBD-Sphingosine, beta-D-lactosyl involves multiple steps. The synthetic route typically includes the coupling of sphingosine with a lactosyl moiety, followed by the introduction of a fluorescent NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) group. The reaction conditions often require specific catalysts and solvents to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
C6 NBD-Sphingosine, beta-D-lactosyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
C6 NBD-Sphingosine, beta-D-lactosyl is widely used in scientific research due to its fluorescent properties. In chemistry, it serves as a probe for studying membrane dynamics and lipid interactions. In biology, it is used to investigate cellular processes such as endocytosis and exocytosis. In medicine, this compound is employed in the study of sphingolipid metabolism and its role in various diseases. Additionally, it has industrial applications in the development of diagnostic tools and therapeutic agents .
Comparison with Similar Compounds
C6 NBD-Sphingosine, beta-D-lactosyl is unique due to its combination of a sphingosine backbone, a lactosyl moiety, and a fluorescent NBD group. Similar compounds include C6 NBD-Glucosylceramide and C6 NBD-Galactosylceramide, which also contain fluorescent NBD groups but differ in their sugar moieties. These compounds are used in similar research applications but may have distinct properties and specificities depending on their structure .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69N5O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-29(50)27(44-32(51)19-16-14-17-22-43-26-20-21-28(47(57)58)34-33(26)45-63-46-34)25-59-41-39(56)37(54)40(31(24-49)61-41)62-42-38(55)36(53)35(52)30(23-48)60-42/h15,18,20-21,27,29-31,35-43,48-50,52-56H,2-14,16-17,19,22-25H2,1H3,(H,44,51)/b18-15+/t27-,29+,30+,31+,35-,36-,37+,38+,39+,40+,41+,42-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITXFMQKMNZYOB-PVXRLSOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69N5O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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